2-Bromo-3,4-difluoroiodobenzene

Description

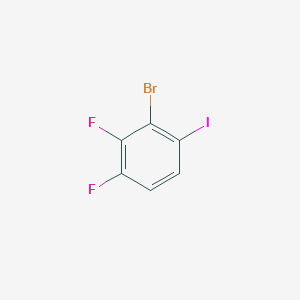

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-difluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-5-4(10)2-1-3(8)6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZLAEIRQWEBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298032 | |

| Record name | 2-Bromo-3,4-difluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-19-6 | |

| Record name | 2-Bromo-3,4-difluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,4-difluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3,4 Difluoroiodobenzene

Regioselective Halogenation Strategies

Direct halogenation of an aromatic ring is a fundamental transformation, but achieving specific substitution patterns in polysubstituted systems is non-trivial. The electronic and steric effects of existing substituents govern the position of subsequent functionalization, often leading to mixtures of isomers.

Directed Functionalization of Precursor Molecules

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. uwindsor.cawikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cawikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile, such as a source of bromine or iodine. organic-chemistry.org

For the synthesis of 2-Bromo-3,4-difluoroiodobenzene, one could envision starting with a difluorobenzene derivative bearing a potent DMG. While halogens themselves are weak DMGs, other functional groups offer much stronger directing effects. The challenge lies in selecting a DMG that directs functionalization to the desired position and can be subsequently removed or transformed if necessary. Advanced methods, such as the use of Knochel-Hauser bases (e.g., TMPMgCl·LiCl), have shown success in the selective metalation of less activated fluoroarenes, offering a potential, albeit complex, route. researchgate.net

Table 1: Common Directing Metalation Groups (DMGs) in DoM Reactions

| Directing Group | Relative Directing Power |

|---|---|

| -CONR₂ (Amide) | Very Strong |

| -SO₂NR₂ (Sulfonamide) | Very Strong |

| -O-CONR₂ (Carbamate) | Very Strong |

| -CH₂NR₂ (Tertiary Amine) | Strong |

| -OCH₃ (Methoxy) | Moderate |

| -F (Fluoro) | Weak |

This table illustrates the relative ability of different functional groups to direct ortho-lithiation.

Electrophilic Halogenation Protocols

Electrophilic aromatic substitution is the most common method for introducing halogens to a benzene (B151609) ring. wikipedia.org The reaction involves an attack by the electron-rich aromatic ring on a highly electrophilic halogen species (e.g., Br⁺ or I⁺), often generated with the help of a Lewis acid catalyst. wikipedia.orgyoutube.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

In the context of this compound, a synthesis starting from 1,2-difluorobenzene (B135520) would face significant regioselectivity challenges. Both fluorine substituents are ortho, para-directors. masterorganicchemistry.com Electrophilic bromination would likely yield a mixture of 1-bromo-2,3-difluorobenzene (B1273032) and 1-bromo-3,4-difluorobenzene. Subsequent iodination of this mixture would be further complicated, with the existing fluoro and bromo substituents directing the incoming iodo group to multiple positions, making the isolation of the desired isomer in high yield improbable.

Table 2: Selected Reagents for Electrophilic Aromatic Halogenation

| Halogenation | Reagent | Typical Catalyst/Conditions | Reference |

|---|---|---|---|

| Bromination | Br₂ | FeBr₃ | youtube.com |

| Bromination | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., TFA) | organic-chemistry.org |

| Iodination | I₂ | Oxidizing agent (e.g., HNO₃, HIO₃) | wikipedia.org |

| Iodination | N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | organic-chemistry.org |

Nucleophilic Halogenation and Related Approaches

Nucleophilic aromatic substitution (SNAr) is another pathway to introduce halogens, but it operates under different principles than electrophilic substitution. The SNAr mechanism requires a leaving group (which can be a halogen) and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to it. youtube.com This arrangement makes the aromatic ring electron-deficient and susceptible to attack by a nucleophile (e.g., Br⁻ or I⁻). Given the structure of this compound, which lacks strong activating groups for nucleophilic attack, the direct synthesis via an SNAr reaction is not a primary strategy unless a specifically designed precursor containing a nitro group is used.

Sequential Halogenation Techniques for Multi-Halogenated Aromatics

The synthesis of a multi-halogenated aromatic like this compound inherently involves a sequential process. As highlighted under electrophilic halogenation (2.1.2), a simple stepwise electrophilic addition of bromine and then iodine (or vice versa) to 1,2-difluorobenzene is unlikely to be regioselective. The directing effects of the halogens at each step would lead to a complex mixture of constitutional isomers. masterorganicchemistry.com This lack of control underscores the necessity of employing more refined synthetic tactics, where the introduction of at least one functional group is directed by a method other than standard electrophilic substitution, such as the functional group interconversions discussed below.

Halogen Exchange Reactions and Their Applicability to the Compound

Halogen exchange (Halex) reactions, particularly the Finkelstein reaction, provide a method for replacing one halogen with another. manac-inc.co.jp While classic Finkelstein reactions involve alkyl halides, analogous transformations on aryl halides are possible, though they often require metal catalysis (e.g., using copper or palladium salts) and harsher conditions. researchgate.netfrontiersin.orgnih.gov

This methodology could be envisioned for converting a precursor like 1,2-dibromo-3,4-difluorobenzene (B3155784) to the target compound via a selective exchange of one bromine for iodine. However, achieving such selectivity between two identical halogens would be exceptionally difficult. A more plausible application is the conversion of an aryl chloride or bromide to an aryl iodide using an iodide salt like NaI or KI. manac-inc.co.jplibretexts.org For instance, if a precursor containing a bromine atom at the desired iodine position were synthesized, a copper-catalyzed Finkelstein-type reaction could potentially install the iodo group.

Table 3: Examples of Metal-Mediated Halogen Exchange in Aryl Halides

| Starting Material | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Aryl Bromide | KI, NiCl₂, Zn | Aryl Iodide | Nickel-catalyzed Finkelstein-type reaction. | researchgate.net |

| Aryl Bromide/Iodide | AgF, Pd-catalyst | Aryl Fluoride (B91410) | Palladium-catalyzed fluorination. | nih.gov |

Functional Group Interconversions Leading to the Compound's Core Structure

Functional group interconversions (FGIs) offer one of the most reliable strategies for the regioselective synthesis of complex aromatic compounds. vanderbilt.eduslideshare.net The Sandmeyer reaction, in particular, is an exceptionally powerful FGI for introducing halogens with high precision. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of a primary arylamine (Ar-NH₂) to form a diazonium salt (Ar-N₂⁺), which is then displaced by a halide using a copper(I) salt catalyst (e.g., CuBr or CuCl) or by an iodide salt (e.g., KI). libretexts.orgwikipedia.orgmasterorganicchemistry.com

A highly plausible synthetic route to this compound (IUPAC: 1-Iodo-2-bromo-3,4-difluorobenzene) leverages this approach. The synthesis would begin with a readily available difluoroaniline and introduce the remaining halogens sequentially.

A proposed synthetic pathway is as follows:

Bromination of 3,4-difluoroaniline: The starting material, 3,4-difluoroaniline, undergoes electrophilic bromination. The strongly activating amino group directs the incoming bromine electrophile to the ortho position (C2), yielding 2-bromo-3,4-difluoroaniline (B1290348).

Diazotization: The resulting 2-bromo-3,4-difluoroaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) to form the corresponding arenediazonium salt.

Iodination (Sandmeyer-type reaction): The diazonium salt is subsequently treated with an iodide source, such as potassium iodide (KI), to replace the diazonium group with iodine, affording the final product. This final step can often be performed efficiently in the same pot as the diazotization, a method that improves yield and operational simplicity. google.com

Table 4: Proposed Synthesis of this compound via Sandmeyer Reaction

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3,4-Difluoroaniline | Br₂, Acetic Acid | 2-Bromo-3,4-difluoroaniline |

This FGI-based strategy circumvents the regioselectivity problems associated with direct, sequential electrophilic halogenation by using the amino group as a powerful directing group that is later converted into the desired halogen substituent.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficient synthesis of this compound is critically dependent on the fine-tuning of reaction parameters. The primary route to this compound involves the iodination of a suitable precursor, most logically 1-bromo-2,3-difluorobenzene. The key challenge lies in directing the iodine atom to the position ortho to the bromine atom and para to one of the fluorine atoms, a position influenced by the complex interplay of electronic and steric effects of the existing substituents. Optimization of the reaction conditions is therefore paramount to maximize the yield of the desired isomer and minimize the formation of impurities.

Key parameters that are typically optimized in the synthesis of polyhalogenated aromatic compounds include the choice of iodinating agent, solvent, temperature, reaction time, and the use of catalysts or directing groups. While specific optimization studies for the synthesis of this compound are not extensively reported in the literature, we can infer effective strategies from the synthesis of analogous compounds and general principles of organic synthesis.

One of the most promising methods for the regioselective iodination of substituted aromatics is directed ortho-metalation (DoM). In the context of synthesizing this compound, the bromine atom can act as a directing group for metalation at the ortho position. This strategy involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the position ortho to the bromine. The resulting organometallic intermediate can then be quenched with an electrophilic iodine source to introduce the iodine atom with high regioselectivity.

The optimization of a DoM-iodination sequence for 1-bromo-2,3-difluorobenzene would involve a systematic variation of several parameters. The choice of the metalating agent is crucial. While LDA is commonly used, other lithium amide bases or organolithium reagents could be explored. The solvent system also plays a significant role; ethereal solvents like tetrahydrofuran (B95107) (THF) are generally preferred for their ability to solvate the lithium species. The temperature of the metalation step is critical to prevent side reactions and ensure the stability of the organometallic intermediate, with reactions often carried out at low temperatures, such as -78 °C.

The subsequent iodination step also requires optimization. A variety of iodine sources can be employed, including molecular iodine (I₂), iodine monochloride (ICl), or more complex reagents like N-iodosuccinimide (NIS). The reaction time for both the metalation and iodination steps needs to be carefully controlled to ensure complete conversion without the formation of byproducts.

The table below illustrates a hypothetical optimization study for the directed ortho-metalation and iodination of 1-bromo-2,3-difluorobenzene, based on typical conditions for such reactions.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Iodine Source | Time (h) | Yield (%) | Purity (%) |

| 1 | LDA (1.1) | THF | -78 | I₂ | 2 | 65 | 90 |

| 2 | LDA (1.5) | THF | -78 | I₂ | 2 | 75 | 92 |

| 3 | LDA (1.5) | THF | -60 | I₂ | 2 | 70 | 88 |

| 4 | LDA (1.5) | THF | -78 | ICl | 1 | 80 | 95 |

| 5 | LDA (1.5) | THF | -78 | NIS | 3 | 78 | 94 |

| 6 | n-BuLi (1.2) | THF/Hexane | -78 | ICl | 1 | 60 | 85 |

This data is illustrative and based on general principles of directed ortho-metalation reactions.

Another viable approach for the synthesis of this compound is through a Sandmeyer-type reaction, starting from a suitably substituted aniline. For instance, the diazotization of 2-bromo-3,4-difluoroaniline followed by treatment with potassium iodide would yield the target compound. The optimization of this two-step sequence would focus on the conditions for both the diazotization and the subsequent iodination.

For the diazotization step, the choice of acid (e.g., sulfuric acid, hydrochloric acid) and the concentration of sodium nitrite (B80452) are key parameters. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent iodination step involves the introduction of a solution of potassium iodide, often with a copper(I) catalyst to facilitate the reaction. A one-pot procedure, where the diazotization and iodination are carried out in the same reaction vessel, can be advantageous in terms of operational simplicity and may improve yields by minimizing the handling of the potentially unstable diazonium salt. A patent for a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, describes a one-pot diazotization and iodination method, suggesting its potential applicability here. google.com

The following table outlines a potential optimization matrix for a one-pot diazotization-iodination of 2-bromo-3,4-difluoroaniline.

| Entry | Acid | NaNO₂ (equiv.) | KI (equiv.) | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | H₂SO₄ | 1.1 | 1.2 | None | 0 -> 60 | 55 | 88 |

| 2 | H₂SO₄ | 1.1 | 1.2 | CuI (0.1 equiv.) | 0 -> 60 | 70 | 95 |

| 3 | HCl | 1.1 | 1.2 | CuI (0.1 equiv.) | 0 -> 60 | 65 | 92 |

| 4 | H₂SO₄ | 1.3 | 1.5 | CuI (0.1 equiv.) | 0 -> 60 | 75 | 96 |

| 5 | H₂SO₄ | 1.1 | 1.2 | CuI (0.05 equiv.) | 0 -> 50 | 68 | 94 |

This data is illustrative and based on typical conditions for Sandmeyer-type reactions.

Purification of the final product is a critical step in achieving high purity. This compound is a solid, and techniques such as recrystallization or column chromatography are typically employed to remove any unreacted starting materials or isomeric byproducts. The choice of solvent for recrystallization or the eluent system for chromatography would need to be optimized to achieve the best separation.

Mechanistic Investigations of Reactivity and Transformation Pathways of 2 Bromo 3,4 Difluoroiodobenzene

Cross-Coupling Reactions of 2-Bromo-3,4-difluoroiodobenzene

The strategic placement of iodo, bromo, and fluoro substituents makes this compound a versatile substrate for creating complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.org

Palladium-Catalyzed Cross-Coupling Protocols

Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for forging chemical bonds with high efficiency and selectivity. nobelprize.org For a substrate like this compound, the choice of catalyst, ligands, and reaction conditions can precisely control which halogen atom participates in the reaction, enabling stepwise elaboration of the aromatic core.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

In the context of this compound, the Suzuki-Miyaura reaction demonstrates excellent chemoselectivity. The reaction preferentially occurs at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This selectivity is rooted in the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. nih.gov

Research has shown that coupling of dihaloarenes can be highly selective. For instance, in a related system, the Sonogashira coupling of 2-bromo-4-iodo-quinoline resulted in exclusive reaction at the iodide position. libretexts.org A similar principle of reactivity (I > Br > Cl) governs Suzuki-Miyaura couplings. libretexts.org The reaction accommodates a wide array of boronic acids and esters, including aryl, heteroaryl, alkenyl, and even some alkyl variants, allowing for the introduction of diverse substituents. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Product | Selectivity |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-3,4-difluoro-1,1'-biphenyl derivative | >95% (Coupling at C-I) |

| Alkenylboronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-Bromo-2,3-difluoro-4-(alkenyl)benzene | High |

| Heteroarylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 2-Bromo-4-(heteroaryl)-1,2-difluorobenzene | High |

This table presents hypothetical yet representative examples based on established principles of Suzuki-Miyaura couplings. Specific yields and conditions would be dependent on the exact substrates and published experimental procedures.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org

For this compound, the Sonogashira coupling proceeds with high selectivity at the C-I position. libretexts.orgwikipedia.org This allows for the direct introduction of an alkynyl group, creating a versatile intermediate for further synthesis. The resulting 2-bromo-1-(alkynyl)-3,4-difluorobenzene can then undergo a second coupling reaction at the C-Br position. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. researchgate.net Copper-free Sonogashira protocols have also been developed. nih.gov

The reaction tolerates a wide range of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups, providing access to a diverse library of disubstituted alkynes.

Table 2: Selective Sonogashira Alkynylation of this compound

| Alkyne | Catalyst System | Base | Solvent | Product | Key Feature |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 1-Bromo-2,3-difluoro-4-(phenylethynyl)benzene | Selective C-I alkynylation |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | (4-Bromo-2,3-difluorophenylethynyl)trimethylsilane | TMS-protected alkyne introduction |

| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Piperidine | DMF | 1-(But-1-yn-1-yl)-2-bromo-3,4-difluorobenzene | Coupling with aliphatic alkynes |

This table illustrates typical outcomes for Sonogashira couplings based on known reactivity patterns.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. wikipedia.orgsigmaaldrich.com This reaction is known for its tolerance of a wide variety of functional groups and the stability of organotin reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. msu.edu

Similar to other palladium-catalyzed cross-couplings, the Stille reaction with this compound would be expected to occur selectively at the C-I bond. The versatility of organostannanes allows for the introduction of aryl, vinyl, alkynyl, and even alkyl groups. wikipedia.orgsigmaaldrich.com The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A study on an atom-efficient Stille protocol highlighted the effective coupling of aryl bromides with organotin reagents using a Pd(PPh₃)₄ catalyst system. organic-chemistry.org

Table 3: Potential Stille Coupling Reactions with this compound

| Organotin Reagent | Palladium Catalyst | Solvent | Anticipated Product |

|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 1-Bromo-2,3-difluoro-4-vinylbenzene |

| Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | DMF | 2-Bromo-3,4-difluoro-1,1'-biphenyl |

| Tributyl(2-thienyl)tin | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 2-(4-Bromo-2,3-difluorophenyl)thiophene |

This table outlines expected products from Stille couplings, reflecting the general scope of the reaction.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.govresearchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov

Applying the Heck reaction to this compound would allow for the introduction of an alkenyl substituent, again with expected selectivity for the C-I bond. A variety of olefins, such as styrenes, acrylates, and other vinyl derivatives, can be used as coupling partners. This provides a direct route to stilbene (B7821643) and cinnamate-like structures, which are valuable in materials science and medicinal chemistry.

Table 4: Illustrative Heck Reactions of this compound

| Olefin | Catalyst | Base | Solvent | Anticipated Product (E-isomer) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Triethylamine | DMF | 1-(4-Bromo-2,3-difluorostyryl)benzene |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | Methyl 3-(4-bromo-2,3-difluorophenyl)acrylate |

| 1-Octene | Pd₂(dba)₃ / P(t-Bu)₃ | NaOAc | DMA | 1-Bromo-2,3-difluoro-4-(oct-1-en-1-yl)benzene |

This table provides examples of expected Heck reaction products, showcasing the olefin functionalization pathway.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nl This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and advanced materials. wikipedia.orgrug.nl The reaction mechanism involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org

When this compound is subjected to Buchwald-Hartwig conditions, amination occurs selectively at the C-I bond. A wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles, can be coupled. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and depends heavily on the specific amine coupling partner. rug.nlnih.gov

Table 5: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(4-Bromo-2,3-difluorophenyl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-Bromo-2,3-difluoro-N-phenylaniline |

| Carbazole | Pd(OAc)₂ / TrixiePhos | t-BuOLi | Toluene | 9-(4-Bromo-2,3-difluorophenyl)-9H-carbazole |

This table shows representative examples of C-N bond formation via Buchwald-Hartwig amination, based on established catalytic systems.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a classical and effective method for forming carbon-carbon and carbon-heteroatom bonds. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of copper-catalyzed reactions on polyhalogenated arenes can be applied. In these reactions, the relative reactivity of the carbon-halogen bonds is a key determinant of the reaction's course. Generally, the C-I bond is significantly more reactive than the C-Br bond in copper-catalyzed processes due to its lower bond dissociation energy.

Recent advancements have highlighted the versatility of copper catalysis in various difluoroalkylation reactions. mdpi.com These reactions often proceed through a radical mechanism, where a difluoroalkyl radical is generated and then participates in the coupling. mdpi.com For instance, copper catalysts can be used in conjunction with visible light to facilitate the difluoroalkylation of arenes. mdpi.com Although not directly demonstrated with this compound, it is plausible that such methodologies could be adapted for its selective functionalization. The choice of ligands and reaction conditions is critical in controlling the catalytic cycle and achieving the desired product. mdpi.comnsf.gov

Table 1: General Reactivity Trends in Copper-Catalyzed Coupling of Aryl Halides

| Carbon-Halogen Bond | Relative Reactivity |

| C-I | Highest |

| C-Br | Intermediate |

| C-Cl | Lower |

| C-F | Lowest |

This table provides a generalized reactivity trend. Specific reaction outcomes can be influenced by the catalyst system, ligands, and substrate electronics.

Other Transition Metal-Catalyzed Coupling Approaches (e.g., Nickel, Iron)

Nickel and iron complexes have emerged as powerful and cost-effective catalysts for cross-coupling reactions, often exhibiting unique reactivity and selectivity profiles compared to palladium.

Nickel-Catalyzed Reactions:

Nickel catalysis is particularly effective for forming C-C and C-heteroatom bonds. uni-regensburg.dechemrxiv.org In the context of polyhalogenated arenes like this compound, nickel catalysts can facilitate selective cross-coupling reactions. The selectivity is often governed by the relative ease of oxidative addition of the C-X bond to the nickel center, which generally follows the order C-I > C-Br > C-Cl. Therefore, in a reaction with this compound, a nickel catalyst would be expected to preferentially activate the C-I bond.

Recent studies have shown that nickel catalysts are highly effective in difluoroalkylation reactions of aryl boronic acids. nih.gov These methods offer high generality and excellent functional group compatibility. nih.gov The use of specific ligands can further tune the reactivity and selectivity of the nickel catalyst. uni-regensburg.de For instance, the use of tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand, has been shown to be effective in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. uni-regensburg.dechemrxiv.org

Iron-Catalyzed Reactions:

Iron-catalyzed cross-coupling reactions have gained significant attention due to the low cost and low toxicity of iron. These reactions often proceed through radical pathways. For example, iron-catalyzed cross-coupling of Grignard reagents with difluoroiodomethane (B73695) has been shown to produce aromatic difluoromethyl products. nih.gov The proposed mechanism involves the generation of a difluoromethyl radical. nih.gov In the case of this compound, an iron catalyst could potentially mediate the selective functionalization at the C-I or C-Br position, depending on the reaction conditions and the nature of the coupling partner.

Site-Selectivity in Polyhalogenated Systems: Strategies and Challenges

Achieving site-selectivity in the cross-coupling of polyhalogenated compounds, where multiple identical or different halogen atoms are present, is a significant challenge in synthetic chemistry. thieme-connect.comnih.gov The ability to selectively functionalize one position over others is crucial for the efficient synthesis of complex molecules. nih.gov

Strategies for Achieving Site-Selectivity:

Exploiting Inherent Reactivity Differences: The most common strategy relies on the inherent differences in the carbon-halogen bond strengths and their propensity for oxidative addition to a metal center. The general reactivity trend is C–I > C–Br > C–Cl > C–F. nih.gov In this compound, the C-I bond is the most likely site for initial reaction in typical palladium-, nickel-, or copper-catalyzed cross-coupling reactions.

Ligand Control: The choice of ligand can dramatically influence the site-selectivity of a cross-coupling reaction. nih.govnsf.gov Sterically hindered ligands can direct the catalyst to the less sterically encumbered halogen. nsf.gov For example, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, which is unconventional. nsf.gov

Catalyst Speciation: The nature of the active catalyst, whether it is a mononuclear, multinuclear, or nanoparticle species, can also dictate the site of reaction. nih.govwhiterose.ac.uk It has been demonstrated that different palladium catalyst species can lead to a switch in site-selectivity in the cross-coupling of dihalogenated heteroarenes. whiterose.ac.uk

Additives and Solvents: The reaction medium, including additives and solvents, can play a crucial role in controlling selectivity. nih.gov

Challenges:

The primary challenge lies in overcoming the often subtle differences in reactivity between the various C-X bonds, especially when they are of the same type (e.g., two different C-Br bonds). Over-reaction, leading to the substitution of multiple halogens, is also a common issue. nih.gov Developing catalytic systems that can precisely distinguish between similar halogenated positions remains an active area of research. nih.gov

Table 2: Factors Influencing Site-Selectivity in Cross-Coupling of Polyhalogenated Arenes

| Factor | Influence on Site-Selectivity |

| Nature of Halogen | C-I > C-Br > C-Cl > C-F reactivity trend is often dominant. nih.gov |

| Ligand Sterics and Electronics | Can override inherent reactivity patterns. nih.govnsf.gov |

| Catalyst System (Metal, Speciation) | Different metals and catalyst forms can favor different sites. nih.govwhiterose.ac.uk |

| Reaction Conditions (Temperature, Solvent) | Can alter the kinetics and thermodynamics of the reaction pathways. |

Nucleophilic Aromatic Substitution Reactions of the Compound

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups or halogens. In this compound, the fluorine atoms, being highly electronegative, play a significant role in activating the ring towards nucleophilic attack.

Studies on related polyhalogenated systems, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrate the feasibility of sequential nucleophilic substitutions. nih.gov The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in transition-metal-catalyzed cross-coupling. nih.gov This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate.

Activation by Halogen Substituents

The presence of halogen substituents on the benzene (B151609) ring of this compound has a profound activating effect on its susceptibility to nucleophilic aromatic substitution. The fluorine atoms at positions 3 and 4 are particularly significant in this regard.

The high electronegativity of fluorine withdraws electron density from the aromatic ring through the inductive effect, making the ring carbons more electrophilic and thus more prone to attack by nucleophiles. nih.gov This activation is a key principle in SNAr reactions. The order of leaving group ability in activated SNAr reactions is typically F > NO2 > Cl ≈ Br > I. nih.gov This "element effect" is attributed to the ability of the halogen to stabilize the intermediate Meisenheimer complex.

Regiochemical Control in Nucleophilic Attacks

The regiochemistry of nucleophilic attack on this compound is determined by the combined electronic and steric effects of the four substituents. The fluorine atoms exert a strong electron-withdrawing inductive effect, making the carbon atoms to which they are attached, as well as the ortho and para positions, more electrophilic.

In general, nucleophilic attack is favored at positions ortho or para to the activating groups. For this compound, potential sites for nucleophilic attack would be the carbon atoms bearing the halogen substituents. The relative stability of the resulting Meisenheimer complex will dictate the preferred position of attack. The fluorine atoms are the most activating groups for SNAr, and therefore, attack leading to the displacement of a fluoride (B91410) ion is a plausible pathway, although displacement of bromide or iodide can also occur.

The specific regiochemical outcome will depend on the nature of the nucleophile and the reaction conditions. For instance, in reactions of similar polyhalogenated thiophenes with nucleophiles, unexpected activation by alkyl groups has been observed, highlighting the complex interplay of electronic effects. rsc.org

Mechanisms of Halogen Displacement

The displacement of a halogen in a nucleophilic aromatic substitution reaction of this compound typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The SNAr Mechanism:

Nucleophilic Attack: The nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a halogen. This is usually the rate-determining step. The attack results in the formation of a tetrahedral Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing substituents (in this case, the halogens).

Leaving Group Departure: The halogen atom (the leaving group) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product. This step is typically fast.

The relative rates of displacement of the different halogens (F, Br, I) depend on two opposing factors: the electronegativity of the halogen, which influences the rate of the initial attack, and the carbon-halogen bond strength, which affects the ease of leaving group departure. In activated systems, the stabilization of the Meisenheimer complex by the highly electronegative fluorine often makes it the best leaving group, following the general trend F > Cl > Br > I for SNAr reactivity. nih.gov

Computational studies on the reaction of pyridine (B92270) with halobenzenes have shown that the Gibbs free energies for the reaction increase in the order I < Br < Cl < F, suggesting that under certain conditions, iodine can be the most favorable leaving group. nih.gov This highlights that the leaving group ability can be influenced by the specific reaction system.

Radical Reactions Involving Bromine and Iodine Atom Transfer

The reactivity of this compound in radical reactions is dictated by the relative bond dissociation energies of the carbon-halogen bonds. Generally, the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-F and C-H bonds on the aromatic ring. This hierarchy suggests that radical reactions will preferentially occur at the C-I bond.

Homolytic cleavage of the C-I bond, typically initiated by heat or light, would generate an aryl radical, 2-bromo-3,4-difluorophenyl radical, and an iodine radical. libretexts.org This process is the foundation for various synthetic transformations. The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction from a solvent or another reagent, or addition to an unsaturated system like an alkene or alkyne.

In the context of atom transfer radical reactions, the iodine atom of this compound can be transferred to a radical species, propagating a radical chain reaction. For instance, in the presence of a radical initiator and a suitable substrate, the compound can act as an iodine atom transfer agent. The selective cleavage of the C-I bond over the C-Br bond provides a powerful tool for regioselective functionalization of the molecule under radical conditions. While specific studies on the radical reactions of this compound are not extensively documented, the established principles of radical chemistry of polyhalogenated aromatic compounds strongly support the C-I bond as the primary site of reactivity.

| Bond Type | General Bond Dissociation Energy (kcal/mol) | Expected Reactivity in Radical Reactions |

| C-I | ~65 | Highest |

| C-Br | ~81 | Moderate |

| C-F | ~123 | Low |

| C-H (aromatic) | ~111 | Low |

Reactions with Organometallic Reagents (e.g., Lithium, Grignard)

The reactions of this compound with organometallic reagents such as organolithium compounds and Grignard reagents are characterized by a high degree of chemoselectivity, again governed by the differential reactivity of the carbon-halogen bonds. The C-I bond is substantially more reactive than the C-Br bond in halogen-metal exchange reactions and in the formation of Grignard reagents.

With organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures, a selective halogen-lithium exchange at the C-I bond is expected to occur. This would furnish 2-bromo-3,4-difluorophenyllithium, a versatile intermediate for the introduction of various electrophiles at the original position of the iodine atom. The much lower reactivity of the C-Br bond under these conditions allows it to remain intact, enabling subsequent transformations at this site if desired.

Similarly, the formation of a Grignard reagent from this compound and magnesium metal would proceed selectively at the C-I bond. researchgate.netchemrxiv.orgdoi.org The reaction would yield 2-bromo-3,4-difluorophenylmagnesium iodide. The formation of this Grignard reagent is generally favored over the one at the C-Br bond due to the lower activation energy for the insertion of magnesium into the C-I bond. researchgate.net However, the presence of ortho-substituents might sterically hinder the reaction, potentially requiring activated magnesium or specific reaction conditions. researchgate.net These organometallic intermediates are powerful nucleophiles used to form new carbon-carbon and carbon-heteroatom bonds. youtube.com

| Organometallic Reagent | Expected Reaction Site | Product |

| n-Butyllithium | C-I | 2-Bromo-3,4-difluorophenyllithium |

| Magnesium (Mg) | C-I | 2-Bromo-3,4-difluorophenylmagnesium iodide |

Electrochemistry of Halogenated Benzenes and Potential Transformations

The electrochemical behavior of this compound is of interest for understanding its redox properties and for developing electrochemical synthetic methods. The reduction potentials of the carbon-halogen bonds are a key parameter in this context. In cyclic voltammetry, a technique used to study electrochemical processes, the reduction of halogenated aromatic compounds typically occurs in a stepwise manner, with the ease of reduction following the order C-I > C-Br > C-Cl > C-F. youtube.comnih.govyoutube.com

For this compound, it is expected that the first reduction potential observed in a cyclic voltammogram would correspond to the irreversible cleavage of the C-I bond to generate the 2-bromo-3,4-difluorophenyl anion and an iodide ion. At a more negative potential, the C-Br bond would be reduced. The C-F bonds are generally electrochemically inert under typical conditions. By controlling the applied potential, it is possible to achieve selective electrochemical reduction and subsequent functionalization at the C-I position. This controlled potential electrolysis can be a powerful tool for the selective derivatization of polyhalogenated compounds.

The generated aryl anion from the electrochemical reduction can be trapped by electrophiles present in the reaction medium. Furthermore, electrochemical methods can be used to generate aryl radicals, which can then undergo various transformations. The precise electrochemical behavior, including the exact reduction potentials, would depend on the solvent and supporting electrolyte used. researchgate.netdtic.mil

| Halogen Bond | Expected Order of Reduction | Potential Transformation |

| C-I | 1st (least negative potential) | Reductive cleavage to aryl anion or radical |

| C-Br | 2nd (more negative potential) | Reductive cleavage to aryl anion or radical |

| C-F | Not typically reduced | Inert |

Stereo- and Chemoselectivity in Derivatization Reactions

The presence of multiple, distinct halogen atoms on the benzene ring of this compound makes it an excellent substrate for studying and exploiting chemoselectivity in derivatization reactions. Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com In this molecule, the primary basis for chemoselectivity is the differential reactivity of the C-I and C-Br bonds, particularly in metal-catalyzed cross-coupling reactions.

In palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings, the reactivity of aryl halides follows the order C-I > C-Br >> C-Cl. This well-established trend allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bond intact. By carefully choosing the reaction conditions (catalyst, ligand, temperature, and reaction time), a new substituent can be introduced at the iodine position with high selectivity. The resulting bromo-difluoro-substituted biaryl or other coupled product can then be subjected to a second, independent cross-coupling reaction at the C-Br position, allowing for a stepwise and controlled synthesis of complex, highly substituted aromatic compounds.

Stereoselectivity, the preferential formation of one stereoisomer over another, is less of a direct consideration for the planar, achiral this compound itself. ddugu.ac.inwikipedia.orgkhanacademy.org However, if the molecule is reacted with a chiral reagent or under the influence of a chiral catalyst, stereoselective transformations can be achieved. For example, the synthesis of atropisomeric biaryls through a stereoselective cross-coupling reaction could be envisioned, where the steric bulk of the substituents around the newly formed bond leads to hindered rotation and the formation of stable, non-interconverting enantiomers. In such a case, the initial chemoselective functionalization of this compound would be the first step in a stereoselective synthesis.

| Reaction Type | Reactive Site | Selectivity |

| Palladium-catalyzed cross-coupling | C-I bond | High Chemoselectivity |

| Halogen-metal exchange | C-I bond | High Chemoselectivity |

| Grignard reagent formation | C-I bond | High Chemoselectivity |

Advanced Spectroscopic Characterization Methodologies of 2 Bromo 3,4 Difluoroiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular architecture, including proton and carbon environments and their interconnections, can be assembled.

Proton (¹H) NMR: Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Bromo-3,4-difluoroiodobenzene is expected to show two distinct signals corresponding to the two protons on the aromatic ring (H-5 and H-6). Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent.

The signal for H-6 would likely appear as a doublet of doublets (dd) due to coupling with H-5 (an ortho coupling, ³JHH) and the fluorine at position 4 (a meta coupling, ⁴JHF). The signal for H-5 is expected to be more complex, appearing as a doublet of doublet of doublets (ddd), arising from couplings to H-6 (ortho, ³JHH), the fluorine at C-4 (ortho, ³JHF), and the fluorine at C-3 (meta, ⁴JHF). The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.60 - 7.80 | ddd | ³J(H5-H6) ≈ 8.0, ³J(H5-F4) ≈ 9.0, ⁴J(H5-F3) ≈ 5.0 |

Note: Data are predicted based on established substituent effects and coupling constants in similar aromatic systems.

Carbon-13 (¹³C) NMR: Aromatic Ring and Substituent Characterization

Due to the lack of symmetry, the proton-decoupled ¹³C NMR spectrum of this compound will display six unique signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts of these carbons are significantly influenced by the attached halogen atoms.

Carbons bonded to halogens (C-1, C-2, C-3, C-4): The carbon bearing the iodine (C-1) is expected at a very high field (low ppm value) due to the heavy atom effect. The carbon attached to bromine (C-2) will also be shifted upfield relative to an unsubstituted carbon. Carbons bonded to fluorine (C-3 and C-4) will show large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

Carbons bonded to hydrogen (C-5, C-6): These carbons will resonate in the typical aromatic region, with their shifts influenced by the neighboring halogen substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C-1 (C-I) | 90 - 100 | - |

| C-2 (C-Br) | 110 - 115 | - |

| C-3 (C-F) | 150 - 155 | ¹J(C3-F3) ≈ 250 |

| C-4 (C-F) | 155 - 160 | ¹J(C4-F4) ≈ 255 |

| C-5 (C-H) | 120 - 125 | ²J(C5-F4) ≈ 25, ³J(C5-F3) ≈ 5 |

Note: Data are predicted based on known substituent chemical shift effects and typical C-F coupling constants.

Fluorine-19 (¹⁹F) NMR: Fluorine Environments and Interactions

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 3 and 4. nih.govazom.com

Each fluorine signal will appear as a multiplet due to couplings with the other fluorine atom (ortho ³JFF) and with the aromatic protons (³JHF and ⁴JHF). azom.com The large chemical shift dispersion in ¹⁹F NMR makes it easy to resolve these signals and analyze their coupling patterns, providing definitive information about the fluorine environments. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-3 | -125 to -135 | dd | ³J(F3-F4) ≈ 20, ⁴J(F3-H5) ≈ 5.0 |

Note: Chemical shifts are referenced to CFCl₃. Data are predicted based on typical values for fluorinated aromatic compounds.

Heteronuclear Correlation (e.g., HMQC, HSQC) and Long-Range Coupling Studies

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). youtube.comsdsu.edu For this compound, an HSQC spectrum would show a correlation cross-peak between the ¹H signal of H-5 and the ¹³C signal of C-5, and another between the H-6 and C-6 signals. This confirms the direct C-H connectivity. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). youtube.com This is invaluable for piecing together the carbon skeleton. For instance, the proton H-5 would show correlations to C-1, C-3, C-4, and C-6, while H-6 would show correlations to C-1, C-2, and C-4. These long-range correlations provide definitive proof of the substitution pattern on the aromatic ring. youtube.com Long-range H-F and C-F couplings can also be observed in specialized experiments. chemicalbook.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental formula of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of the compound. For this compound (C₆H₂BrF₂I), the calculated monoisotopic mass is 317.83527 Da. nih.govnih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would unequivocally confirm the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a characteristic signature for the presence of one bromine atom. docbrown.info

Table 4: Molecular Ion Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₆H₂⁷⁹BrF₂I | 317.83527 |

Note: Data calculated from the isotopic masses of the constituent elements.

The fragmentation of this compound under electron ionization (EI) would likely proceed through the loss of the halogen substituents. The C-I bond is the weakest, so the initial loss of an iodine radical (I•) to form the [M-I]⁺ ion is a highly probable fragmentation pathway. Subsequent losses of a bromine atom (Br•) or fluorine atoms would lead to further fragment ions, helping to confirm the nature and arrangement of the substituents on the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing its purity and identifying any volatile impurities that may be present from the synthesis or degradation processes.

The methodology involves introducing a vaporized sample into a gas chromatograph, where it is carried by an inert gas through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation based on retention time.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, molecules are typically ionized by a high-energy beam of electrons (Electron Impact ionization), causing them to fragment into a pattern of characteristic, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

For a purity assessment of this compound, a GC-MS analysis would reveal a major peak at a specific retention time corresponding to the compound itself. The area under this peak is proportional to its concentration. Any additional peaks at different retention times would signify the presence of impurities. By comparing the mass spectra of these impurity peaks with spectral libraries or by interpreting their fragmentation patterns, it is possible to identify their chemical structures. Common impurities might include starting materials, reagents, or isomers formed during synthesis.

Table 1: Illustrative GC-MS Data for a Hypothetical Sample of this compound

| Retention Time (min) | Peak Area (%) | Tentative Identification | Key Mass Fragments (m/z) |

| 12.5 | 1.2 | 1,2-Difluorobenzene (B135520) | 114, 95, 63 |

| 14.8 | 97.5 | This compound | 318, 191, 112, 75 |

| 15.2 | 1.3 | Isomer of parent compound | 318, 191, 112, 75 |

Fragmentation Analysis and Isomeric Differentiation

The mass spectrum of a molecule provides a unique fingerprint based on its fragmentation pattern. When this compound is subjected to electron impact in a mass spectrometer, it not only produces a molecular ion peak ([M]⁺) but also undergoes predictable bond cleavages to form various fragment ions. whitman.edu The analysis of these fragments is crucial for structural elucidation and for distinguishing between isomers, which often have very similar physical properties. lcms.czyoutube.com

The molecular ion peak for this compound would appear at an m/z corresponding to its molecular weight (approximately 318 g/mol ), considering the most abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I). The presence of bromine is readily identified by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁸¹Br.

Fragmentation of the parent molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, logical fragmentation pathways would include:

Loss of Halogen Atoms: The C-I bond is the weakest, making the loss of an iodine atom (M - 127) a highly probable fragmentation, leading to a significant peak at m/z 191. Subsequent or alternative loss of a bromine atom (M - 79 or M - 81) would also be expected.

Aromatic Ring Fission: The stable aromatic ring can also fragment, though this typically requires higher energy. whitman.edu

Isomeric differentiation relies on the fact that different structural arrangements of the same atoms will lead to variations in fragment ion abundances, even if the same types of fragments are produced. fu-berlin.de For instance, an isomer like 1-Bromo-2,3-difluoro-4-iodobenzene might show a different relative intensity for the loss of bromine versus iodine compared to the 2-Bromo-3,4-difluoro isomer due to the different electronic environment and steric hindrance around the C-halogen bonds. Tandem mass spectrometry (MS/MS) techniques can further enhance isomeric differentiation by isolating a specific fragment ion and inducing further fragmentation to create a more detailed pattern. lcms.cz

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Description | Approximate m/z |

| [C₆H₂BrF₂I]⁺ | Molecular Ion | 318 / 320 |

| [C₆H₂F₂I]⁺ | Loss of Bromine | 239 |

| [C₆H₂BrF₂]⁺ | Loss of Iodine | 191 / 193 |

| [C₆H₂F₂]⁺ | Loss of Bromine and Iodine | 112 |

| [C₆H₂BrF]⁺ | Loss of Iodine and Fluorine | 172 / 174 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands of C-Halogen Bonds and Aromatic Ring

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The absorption of specific frequencies corresponds to particular functional groups. libretexts.org The IR spectrum of this compound is expected to show characteristic bands for its carbon-halogen and aromatic ring bonds. The region from 1500 to 400 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole and can be used to distinguish it from other compounds, including its isomers. docbrown.infolibretexts.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident monochromatic light (usually from a laser). While most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The frequency difference, or Raman shift, corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for observing C-halogen and C-C aromatic ring vibrations. researchgate.net The formation of halogen bonds can also be visualized through shifts in the C-X vibrational modes in the Raman spectrum. researchgate.net

The specific frequencies for the C-halogen stretching vibrations are highly dependent on the mass of the halogen atom. The heavier the halogen, the lower the vibrational frequency.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Characteristic Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch (in-ring) | IR / Raman | 1600 - 1450 | Medium to Strong |

| C-F Stretch | IR | 1250 - 1000 | Strong |

| Aromatic C-H Bend (out-of-plane) | IR | 900 - 675 | Strong |

| C-Br Stretch | IR / Raman | 650 - 550 | Medium to Strong |

| C-I Stretch | IR / Raman | 600 - 500 | Medium to Strong |

Note: The C-Br and C-I stretching frequencies can overlap and are found in the lower frequency region of the spectrum.

Advanced Gas-Phase Structural Imaging Techniques (e.g., Coulomb Explosion Imaging for Isomer Distinction)

For an unambiguous determination of molecular structure and absolute configuration, particularly in distinguishing between closely related isomers, advanced gas-phase techniques like Coulomb Explosion Imaging (CEI) offer unparalleled insight. nih.gov This powerful method goes beyond traditional spectroscopy by directly visualizing the spatial arrangement of atoms within a single molecule.

The CEI process begins with a gaseous jet of the sample molecules being introduced into a high vacuum chamber. nih.gov These isolated molecules are then struck by an intense, ultrafast laser pulse. The high intensity of the laser strips multiple electrons from the molecule in a timeframe much shorter than that of molecular vibration or rotation. This rapid ionization transforms the molecule into a highly charged cation, which immediately undergoes a "Coulomb explosion" due to the powerful electrostatic repulsion between its positively charged atomic centers.

The resulting fragment ions are accelerated by an electric field onto a time- and position-sensitive detector. kindai.ac.jp By precisely measuring the time-of-flight and the impact position of each fragment from the same explosion event, their three-dimensional momentum vectors can be reconstructed. From these vectors, the original positions of the atoms within the molecule at the moment of ionization can be determined, effectively creating a 3D image of the molecular structure. nih.govaps.org

This technique is exceptionally well-suited for distinguishing structural isomers like this compound from, for example, 2-Bromo-3,5-difluoroiodobenzene. While these isomers would produce identical mass spectra in terms of fragment m/z values, their CEI patterns would be distinctly different, reflecting the different geometric arrangement of the fluorine atoms on the benzene ring. CEI has been successfully used to distinguish between cis and trans isomers and even the enantiomers of chiral molecules, highlighting its potential for providing definitive structural characterization where other methods may be ambiguous. nih.gov

Computational Chemistry Investigations of 2 Bromo 3,4 Difluoroiodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate a wealth of information about the fundamental properties of 2-Bromo-3,4-difluoroiodobenzene.

Electronic Structure Analysis: Frontier Molecular Orbitals, Charge Distribution

The electronic character of this compound is central to its chemical behavior. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most amenable to accepting an electron, highlighting potential sites for nucleophilic attack.

A hypothetical DFT calculation would likely reveal the HOMO to be distributed across the benzene (B151609) ring and the iodine and bromine atoms, reflecting the delocalized π-system and the lone pairs of the heavier halogens. The LUMO, in contrast, would be anticipated to have significant contributions from the antibonding orbitals associated with the carbon-halogen bonds, particularly the C-I bond, given iodine's greater polarizability.

The charge distribution within the molecule, often visualized through electrostatic potential maps, further clarifies its electronic landscape. Due to the high electronegativity of the fluorine atoms, regions of negative electrostatic potential (electron-rich) are expected to be localized around them. The iodine atom, despite being a halogen, can exhibit a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. This σ-hole is a key feature in understanding halogen bonding. The bromine atom would also possess a σ-hole, albeit typically weaker than that of iodine.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Prediction of Reactivity and Reaction Selectivity

The electronic structure data derived from DFT calculations allows for the prediction of the molecule's reactivity and the selectivity of its reactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

The presence of multiple halogen substituents with differing reactivity profiles (I > Br > F in terms of leaving group ability in many reactions) makes predicting selectivity a key challenge. Computational models can predict the activation energies for various potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, calculations could determine whether a nucleophile would preferentially attack the carbon bearing the iodine, bromine, or one of the fluorine atoms, or if a metal catalyst would insert more readily into the C-I or C-Br bond.

Transition State Modeling for Reaction Mechanisms

To gain a deeper understanding of reaction mechanisms involving this compound, transition state modeling is employed. This involves locating the geometry of the highest energy point along a reaction coordinate, the transition state. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.

For example, in a hypothetical Suzuki coupling reaction, DFT calculations could model the transition states for the oxidative addition of a palladium(0) catalyst to both the C-I and C-Br bonds. The relative energies of these transition states would predict which bond is more likely to undergo reaction under kinetic control.

Quantum Chemical Studies of Halogen Bonding and Intermolecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. As mentioned, the iodine and bromine atoms in this compound are expected to possess σ-holes, making them potential halogen bond donors.

Quantum chemical calculations can quantify the strength and directionality of these halogen bonds. By modeling the interaction of this compound with a Lewis base (a nucleophile), the interaction energy can be calculated. These studies would likely show that the iodine atom forms stronger halogen bonds than the bromine atom, a general trend attributed to the larger size and greater polarizability of iodine. The fluorine atoms, being highly electronegative, would act as halogen bond acceptors. These interactions play a crucial role in the crystal packing and supramolecular assembly of the compound.

Conformational Analysis and Energetics of Rotamers

While the benzene ring of this compound is planar, rotation around the C-Br and C-I bonds is theoretically possible. However, due to the steric bulk of the adjacent fluorine atom and the other halogen, these rotations are likely to have very low energy barriers and result in a single, stable planar conformation. Therefore, the concept of distinct rotamers is less applicable to this rigid molecule compared to more flexible systems. Computational analysis would confirm the planarity of the molecule as the global energy minimum.

Simulation and Prediction of Spectroscopic Parameters (NMR, IR, MS)

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The predicted spectrum would show distinct signals for each unique hydrogen, carbon, and fluorine atom in the molecule, with their chemical shifts influenced by the local electronic environment created by the different halogen substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, generating a theoretical IR spectrum. This spectrum would exhibit characteristic peaks corresponding to C-H, C-F, C-Br, and C-I stretching and bending vibrations, as well as aromatic ring vibrations.

Mass Spectrometry (MS): While direct prediction of mass spectral fragmentation patterns is complex, computational methods can calculate the molecule's exact mass and isotopic distribution pattern. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), and iodine (a single stable isotope, ¹²⁷I) would lead to a characteristic pattern in the mass spectrum, which can be simulated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift Range (ppm) | 90 - 150 |

| ¹⁹F NMR | Chemical Shift Range (ppm) | -110 to -140 |

| IR | C-I Stretch (cm⁻¹) | ~500-600 |

| IR | C-Br Stretch (cm⁻¹) | ~600-700 |

| IR | C-F Stretch (cm⁻¹) | ~1100-1300 |

| MS | [M]+ Isotopic Pattern | Characteristic pattern due to Br and I |

Note: These are generalized predictions. Actual values would be obtained from specific computational simulations.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of this compound in various chemical transformations is significantly influenced by the surrounding solvent environment. Molecular dynamics (MD) simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, provide a powerful computational lens to investigate these solvent effects at a molecular level. While specific MD studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on analogous halobenzenes and related reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), allows for a detailed and scientifically grounded discussion of the anticipated solvent effects on its reactivity.

The choice of solvent can dramatically alter reaction rates and even reaction pathways. nih.gov For a molecule like this compound, which possesses multiple reactive sites (the C-Br and C-I bonds), the solvent's ability to stabilize reactants, transition states, and intermediates is paramount. MD simulations can model the explicit interactions between the solute and individual solvent molecules, offering insights that are often missed by implicit solvent models. researchgate.net

Key Research Findings from Analogous Systems:

Polar vs. Aprotic Solvents in SNAr Reactions: Research on similar aromatic halides has consistently shown that the rates of SNAr reactions are profoundly affected by the nature of the solvent. nih.govlibretexts.org For instance, in reactions involving charged nucleophiles, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are known to significantly accelerate reaction rates compared to protic solvents like methanol (B129727) or water. nih.gov This is attributed to the ability of protic solvents to strongly solvate the nucleophile through hydrogen bonding, which stabilizes it in its ground state and increases the activation energy required for it to attack the aromatic ring. nih.gov MD simulations can visualize and quantify the extent of this solvation shell and its impact on the nucleophile's availability for reaction.

Explicit Solvent Effects: Studies have demonstrated cases where implicit solvent models, which treat the solvent as a continuous medium, fail to predict the correct reaction mechanism or kinetics. researchgate.net Explicit solvent MD simulations, by modeling individual solvent molecules, can capture specific short-range interactions, such as hydrogen bonding or dipole-dipole interactions, that can be critical. For example, a study on the SNAr reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860) showed that the true nucleophile was a methanol-methoxide complex, a detail that could only be revealed through explicit solvent modeling. researchgate.net This highlights the necessity of considering the discrete nature of the solvent when studying the reactivity of complex molecules like this compound.

The following interactive table illustrates hypothetical activation energies for a representative SNAr reaction of a dihalobenzene in different solvent types, based on established principles from computational studies on similar systems.

| Solvent Type | Dominant Solute-Solvent Interactions | Expected Relative Activation Energy (kcal/mol) | Rationale |

| Nonpolar (e.g., Hexane) | van der Waals forces | High | Poor stabilization of charged intermediates and transition states. |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Low | Strong stabilization of the charged Meisenheimer complex and transition state, with minimal solvation of the nucleophile. |

| Polar Protic (e.g., Methanol) | Hydrogen bonding | Intermediate to High | Strong solvation of the nucleophile, which can increase the activation barrier, but also provides good stabilization of the charged intermediate. |

This table is illustrative and presents expected trends based on established principles of physical organic chemistry and computational studies on analogous systems. Actual values would require specific quantum mechanical calculations for the reaction of this compound.

Research Applications in Advanced Organic Synthesis and Materials Science Utilizing 2 Bromo 3,4 Difluoroiodobenzene

2-Bromo-3,4-difluoroiodobenzene as a Versatile Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound, featuring iodo, bromo, and fluoro groups on a benzene (B151609) ring, makes it an exceptionally valuable scaffold in the synthesis of complex organic molecules. The distinct reactivity of each halogen atom allows for a programmed sequence of reactions, providing chemists with precise control over the introduction of various functionalities.

Convergent and Divergent Synthetic Strategies

The structure of this compound is well-suited for both convergent and divergent synthetic approaches, which are strategies designed to enhance the efficiency of multi-step syntheses.

Divergent Synthesis: Conversely, a divergent synthesis begins with a central core molecule that is elaborated outwards to generate a library of related compounds. Starting with this compound, a common intermediate can be prepared via reaction at one of the halogen sites. This intermediate can then be subjected to a variety of different reactions at the remaining functional groups, leading to a diverse range of final products from a single starting material.

Introduction of Multiple Functional Groups through Orthogonal Reactivity

The concept of orthogonal reactivity is central to the utility of this compound. This refers to the ability to selectively react one functional group in the presence of others by choosing specific reaction conditions. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. This predictable difference in reactivity is the key to its application in multi-step synthesis.

Chemists can exploit this hierarchy to introduce different substituents in a stepwise manner. For example, a Sonogashira coupling can be performed selectively at the carbon-iodine bond, leaving the carbon-bromine bond intact for a subsequent Suzuki or Stille coupling reaction. This sequential functionalization allows for the controlled construction of highly substituted aromatic systems that would be difficult to prepare using other methods. The fluorine atoms, being the least reactive in cross-coupling, remain on the ring and can influence the electronic properties of the final molecule or serve as sites for later nucleophilic aromatic substitution reactions.

| Reaction Type | Targeted Halogen | Relative Reactivity | Example Coupling Partners |

| Sonogashira Coupling | Iodo | High | Terminal Alkynes |

| Suzuki Coupling | Iodo, Bromo | High (I) > Medium (Br) | Boronic Acids/Esters |

| Stille Coupling | Iodo, Bromo | High (I) > Medium (Br) | Organostannanes |